N1,N3-Bis(3-phenyl-2-propenylidene)-1,3-propanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis-(3-Phenylallylidene)propane-1,3-diamine is a chemical compound known for its unique structure and properties. It is a Schiff base ligand, which means it is formed by the condensation of an amine with an aldehyde or ketone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis-(3-Phenylallylidene)propane-1,3-diamine typically involves the reaction of propane-1,3-diamine with cinnamaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis-(3-Phenylallylidene)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-bis-(3-Phenylallylidene)propane-1,3-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,N’-bis-(3-Phenylallylidene)propane-1,3-diamine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis-(3-aminopropyl)-1,3-propanediamine
- N,N’-bis-(3-phenylpropylidene)propane-1,3-diamine
- N,N’-bis-(3-phenylprop-2-enylidene)propane-1,3-diamine
Uniqueness
N,N’-bis-(3-Phenylallylidene)propane-1,3-diamine is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly valuable in coordination chemistry and material science .
Properties
CAS No. |
25351-57-9 |
---|---|
Molecular Formula |
C21H22N2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(E)-3-phenyl-N-[3-[[(E)-3-phenylprop-2-enylidene]amino]propyl]prop-2-en-1-imine |
InChI |
InChI=1S/C21H22N2/c1-3-10-20(11-4-1)14-7-16-22-18-9-19-23-17-8-15-21-12-5-2-6-13-21/h1-8,10-17H,9,18-19H2/b14-7+,15-8+,22-16?,23-17? |
InChI Key |
HDFJFEQZDSFGBX-XQIKEREUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=NCCCN=C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NCCCN=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.